molecular formula C8H6LiN3O2 B13468003 Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13468003
M. Wt: 183.1 g/mol
InChI Key: LYDXSOHRSWQSFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is an ionic compound featuring a 2-methylimidazo[1,2-a]pyrazine core with a carboxylate group at position 6 and a lithium counterion. The imidazo[1,2-a]pyrazine scaffold is a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 8, making it structurally distinct from imidazopyridines.

Properties

Molecular Formula

C8H6LiN3O2

Molecular Weight

183.1 g/mol

IUPAC Name

lithium;2-methylimidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H7N3O2.Li/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI Key

LYDXSOHRSWQSFO-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CN2C=C(N=CC2=N1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is generally synthesized starting from substituted pyrazine derivatives. A commonly employed intermediate is 3-bromo-2-aminopyrazine, which undergoes cyclization to form the imidazo[1,2-a]pyrazine ring.

  • Bromination of Pyrazine Ring: Efficient bromination of 2-aminopyrazine is achieved using N-bromosuccinimide (NBS), which offers milder conditions and easier work-up compared to molecular bromine methods.
  • Ring Closure: The cyclization to form the imidazo[1,2-a]pyrazine ring is performed by condensation of the bromo-substituted amino pyrazine with appropriate aldehydes or equivalents under heating conditions, often without requiring catalysts.

Introduction of the 2-Methyl Group

Methylation at the 2-position of the imidazo[1,2-a]pyrazine ring can be achieved by using methyl-substituted aldehydes or via selective alkylation reactions after ring formation.

  • For example, condensation with methyl-substituted aldehydes under microwave irradiation has been reported to yield 2-methylimidazo[1,2-a]pyrazine derivatives efficiently.

Functionalization at the 6-Position with Carboxylate Group

The 6-carboxylate functionality is introduced through several synthetic strategies:

  • Knoevenagel Condensation: The aldehyde intermediate at the 6-position can undergo Knoevenagel condensation with phosphonate or carboxylate precursors in the presence of catalysts such as titanium tetrachloride (TiCl4) and triethylamine (TEA), leading to the formation of carboxylate esters.
  • Hydrolysis and Salt Formation: Subsequent hydrolysis of ester groups using hydrochloric acid or other acidic conditions yields the free carboxylic acid. The lithium salt is then formed by neutralization with lithium hydroxide or lithium carbonate under controlled conditions.

Formation of Lithium Salt

The final step involves converting the free carboxylic acid into its lithium salt:

  • This is typically performed by reacting the acid with lithium hydroxide in aqueous or alcoholic media.
  • The reaction conditions are optimized to avoid decomposition of the heterocyclic system and to ensure high purity of the lithium salt product.

Representative Synthetic Scheme and Conditions

Step Reaction Reagents/Conditions Yield (%) Notes
1 Bromination of 2-aminopyrazine NBS, Acetic acid, room temperature 70-85 Efficient and clean bromination avoiding harsh conditions
2 Cyclization to imidazo[1,2-a]pyrazine Condensation with methyl-substituted aldehyde, microwave irradiation, 110°C, 10 min 54-80 Catalyst-free, rapid cyclization
3 Knoevenagel condensation at 6-position Trialkyl phosphonoacetate, TiCl4, TEA, DCM, room temperature, overnight 42-66 Forms ester intermediate for carboxylate group
4 Reduction of intermediates NaBH4, NiCl2·6H2O, MeOH, −40°C 48-87 For selective reduction steps in the synthesis
5 Hydrolysis of ester to acid 12 M HCl, reflux, 5 h 48-73 Converts esters to free acids
6 Formation of lithium salt LiOH or Li2CO3, aqueous or alcoholic solution, room temperature >90 Neutralization to lithium carboxylate salt

Analytical Characterization and Research Discoveries

  • The synthesized compounds are characterized by 1H NMR , 13C NMR , and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
  • Fluorination and other functional group modifications have been explored to enhance biological activity and stability of related compounds.
  • The synthetic routes have been optimized to improve yields and reduce reaction times, employing microwave-assisted synthesis and mild reagents.
  • The lithium salt form improves solubility and bioavailability in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is a compound with applications in scientific research, particularly as a building block in chemistry. Imidazo[1,2-a]pyrazines, the class of compounds to which it belongs, are known for their use in organic synthesis and drug development due to their structural features and biological activities.

Chemical Properties
this compound has the molecular formula C8H6LiN3O2C_8H_6LiN_3O_2 and a molecular weight of 183.1.

Synthesis
The synthesis of imidazo[1,2-a]pyrazines typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Industrial production often employs eco-friendly, metal-free protocols to minimize environmental impact.

Chemical Reactions
this compound can undergo several types of chemical reactions:

  • Oxidation: In the presence of oxidizing agents like hydrogen peroxide and potassium permanganate, it can form oxidized derivatives.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can convert it into reduced forms.
  • Substitution: It can undergo nucleophilic and electrophilic substitution reactions using reagents like halogens and alkylating agents. The major products depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine scaffold.

Similar Compounds
Other compounds similar to this compound include:

  • Imidazo[1,2-a]pyridines: These share a similar fused bicyclic structure and exhibit comparable biological activities. Some examples of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Imidazo[1,2-a]pyrimidines: These compounds also have similar structural features and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often mediated through the binding of the compound to the active site of the target enzyme, thereby blocking its function .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Lithium(1+) 3-bromoimidazo[1,2-a]pyridine-2-carboxylate : Substitutes pyrazine with pyridine, introduces bromo at position 3, and places the carboxylate at position 2. The pyridine ring reduces nitrogen content, altering electronic properties and reactivity compared to pyrazine derivatives .
  • Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate : An ester derivative with a bromo substituent at position 3. The methyl ester group enhances lipophilicity, making it more suitable as a synthetic intermediate than the ionic lithium salt .
  • Ethyl imidazo[1,2-a]pyridine-3-carboxylate : Features a pyridine ring and lacks methyl or bromo substituents. The ethyl ester group further increases hydrophobicity, impacting bioavailability .
  • Imidazo[1,2-a]pyrazine-6-carboxylic acid : The free acid form of the target compound, lacking the lithium ion. Its solubility in polar solvents is lower than the lithium salt .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate C₈H₆LiN₃O₂ ~183* 2-Me, 6-COO⁻Li⁺ Ionic, polar, potential pharmaceutical applications
Lithium(1+) 3-bromoimidazo[1,2-a]pyridine-2-carboxylate C₈H₅BrLiN₂O₂ ~251 3-Br, 2-COO⁻Li⁺ Pyridine core, bromo for further functionalization
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate C₈H₆BrN₃O₂ 256.06 3-Br, 6-COOMe Ester intermediate, lipophilic
Methyl 8-bromo-2-methylimidazo[1,2-a]pyrazine-6-carboxylate C₉H₈BrN₃O₂ 270.08 8-Br, 2-Me, 6-COOMe Bromo at position 8 for coupling reactions
Ethyl imidazo[1,2-a]pyridine-3-carboxylate C₁₀H₁₀N₂O₂ 190.20 3-COOEt Pyridine core, ethyl ester for enhanced stability

*Estimated based on analogous compounds.

Research Findings

  • Synthetic Pathways : Evidence suggests that brominated derivatives (e.g., 3-bromo or 8-bromo) are synthesized via halogenation reactions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), with substituents directing halogenation positions .
  • Structural Insights : Similarity scores (0.75–0.80) between the target compound and analogues highlight shared core structures but divergent functional groups, impacting solubility and reactivity .

Q & A

Basic: What are the optimal synthetic routes for Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate?

Methodological Answer:
The synthesis typically involves three key steps:

Core Formation: Cyclization of 2-aminopyrazine derivatives with α-haloketones or esters under basic conditions to form the imidazo[1,2-a]pyrazine scaffold.

Carboxylation: Introduction of the carboxylate group at the 6-position via regioselective lithiation (using LDA or LTMP) followed by quenching with CO₂.

Lithium Salt Formation: Neutralization of the carboxylic acid intermediate with lithium hydroxide.
Critical conditions include using polar aprotic solvents (e.g., THF) at low temperatures (−78°C) for lithiation to avoid side reactions .

Basic: How do reaction conditions influence yield and purity during synthesis?

Methodological Answer:

  • Temperature: Low temperatures (−60°C to −78°C) enhance regioselectivity during lithiation, minimizing byproducts like over-substituted derivatives .
  • Catalysts: Copper(I) iodide or palladium catalysts improve cross-coupling efficiency in functionalization steps (e.g., introducing methyl groups) .
  • Solvent Choice: THF or DMF stabilizes intermediates, while aqueous workup removes unreacted reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .

Advanced: How can regioselective functionalization at the 3- and 8-positions be achieved?

Methodological Answer:
Regioselectivity is controlled by:

  • Directed Metalation: Use of TMPMgCl·LiCl at −60°C selectively activates the 3-position for electrophilic quenching (e.g., aldehydes or alkyl halides) .
  • Protecting Groups: Temporary protection of the carboxylate (e.g., as a methyl ester) prevents interference during 8-position bromination with NBS .
    Advanced techniques like DFT calculations predict reactivity trends, guiding experimental design .

Advanced: What crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at 100–150 K.
  • Refinement: SHELXL-2018 refines anisotropic displacement parameters, with hydrogen atoms added geometrically. Twinning or disorder in the lithium counterion may require using the TWIN/BASF commands in SHELX .
  • Validation: Check R-factor convergence (<5%) and ADDSYM alerts to confirm space group assignments .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions: Varying pH or ionic strength (e.g., Li⁺ mobility in buffer) alters receptor binding kinetics. Standardize assays using HEPES buffer (pH 7.4) with 150 mM NaCl .
  • Purity: Trace metal impurities (e.g., residual Pd) may inhibit enzymes. Validate purity via ICP-MS and HPLC (>99%) .
  • Structural Confirmation: Misassignment of substituent positions (e.g., 6- vs. 8-carboxylate) can skew results. Cross-validate with 2D NMR (¹H-¹³C HSQC) .

Basic: What are common degradation pathways under storage conditions?

Methodological Answer:

  • Hydrolysis: The ester derivative (methyl carboxylate) hydrolyzes to the free acid in humid environments. Store at −20°C under argon with desiccants .
  • Oxidation: The imidazo ring is susceptible to peroxide formation. Add BHT (0.1% w/w) as a stabilizer .
  • Light Sensitivity: UV exposure causes ring-opening. Use amber glassware and avoid prolonged light exposure .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Compare bioactivity of Li⁺ vs. Na⁺/K⁺ salts to assess cation dependence .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., CF₃) at the 2-position to evaluate π-stacking interactions with target proteins .
  • Computational Modeling: Docking simulations (AutoDock Vina) predict binding affinities to kinases or GPCRs, prioritizing synthetic targets .

Advanced: What analytical techniques quantify lithium content and speciation?

Methodological Answer:

  • ICP-OES/ICP-MS: Measures total Li⁺ concentration (LOD: 0.1 ppb).
  • NMR Spectroscopy: ⁷Li NMR (46.5 MHz) distinguishes free Li⁺ from ion-paired species in solution. Chemical shifts (δ = −1.2 to +1.5 ppm) indicate solvent coordination .
  • XPS: Binding energy analysis (Li 1s ~55 eV) confirms oxidation state and counterion interactions .

Basic: What solvents and conditions are optimal for ester hydrolysis to the free acid?

Methodological Answer:

  • Acidic Hydrolysis: 6M HCl in dioxane (reflux, 12 h) achieves >90% conversion but risks ring degradation.
  • Basic Hydrolysis: LiOH·H₂O (2 eq.) in THF/H₂O (4:1) at 50°C for 6 h is milder. Neutralize with HCl post-reaction and purify via recrystallization (ethanol/water) .

Advanced: How to validate computational models against experimental data?

Methodological Answer:

  • Benchmarking: Compare calculated (B3LYP/6-31G*) vs. experimental NMR/IR spectra. RMSD <5% validates electronic structure models .
  • MD Simulations: Run 100-ns trajectories (AMBER) to assess Li⁺ solvation dynamics. Match radial distribution functions (RDFs) with EXAFS data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.